1-Chloro-4-(1-diazoethyl)benzene
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Overview
Description
1-Chloro-4-(1-diazoethyl)benzene is an organic compound that belongs to the class of diazo compounds These compounds are characterized by the presence of a diazo group (-N=N-) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(1-diazoethyl)benzene can be synthesized through several methods. One common approach involves the diazotization of 1-chloro-4-ethylbenzene. This process typically involves the reaction of 1-chloro-4-ethylbenzene with nitrous acid (HNO2) under acidic conditions to form the diazonium salt, which is then converted to the diazo compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization processes, where the reaction conditions are optimized for yield and purity. This often includes the use of continuous flow reactors and precise control of temperature and pH to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(1-diazoethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The diazo group can be replaced by other nucleophiles, such as halides or hydroxides, leading to the formation of substituted benzene derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the diazo group to other functional groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or halide salts are commonly used in substitution reactions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) are employed to reduce the diazo group.
Major Products Formed:
Scientific Research Applications
1-Chloro-4-(1-diazoethyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties, such as polymers and dyes.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential effects and applications in medicine.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(1-diazoethyl)benzene involves its reactivity with nucleophiles and electrophiles. The diazo group is highly reactive, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
1-Chloro-4-ethylbenzene: A precursor in the synthesis of 1-Chloro-4-(1-diazoethyl)benzene.
1-Chloro-4-nitrobenzene: Another benzene derivative with different functional groups and reactivity.
Uniqueness: Its ability to undergo a wide range of chemical reactions makes it a valuable compound in organic synthesis and materials science .
Properties
CAS No. |
61185-76-0 |
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Molecular Formula |
C8H7ClN2 |
Molecular Weight |
166.61 g/mol |
IUPAC Name |
1-chloro-4-(1-diazoethyl)benzene |
InChI |
InChI=1S/C8H7ClN2/c1-6(11-10)7-2-4-8(9)5-3-7/h2-5H,1H3 |
InChI Key |
JCIMHVIMBQAPDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=[N+]=[N-])C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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